molecular formula C19H26N2O4 B5819954 N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide

N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide

Cat. No. B5819954
M. Wt: 346.4 g/mol
InChI Key: YVCSCXYZBFJGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression has been linked to various types of cancer. MLN8054 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo.

Scientific Research Applications

N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide inhibits the growth of a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. In vivo studies have also demonstrated that N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide can inhibit the growth of tumor xenografts in mice. N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide has also been shown to enhance the effectiveness of other anticancer agents, such as paclitaxel and gemcitabine.

Mechanism of Action

N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide inhibits the activity of Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is overexpressed in many types of cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis. N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide has also been shown to inhibit the activity of other kinases, such as JAK2 and FLT3, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide has been shown to enhance the effectiveness of other anticancer agents, such as paclitaxel and gemcitabine.

Advantages and Limitations for Lab Experiments

One advantage of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide is its specificity for Aurora A kinase, which reduces the likelihood of off-target effects. Another advantage is its ability to enhance the effectiveness of other anticancer agents. However, N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide has limitations in terms of its solubility and stability, which can affect its effectiveness in vitro and in vivo.

Future Directions

There are several future directions for the research on N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide. One direction is to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its effectiveness in other types of cancer, such as ovarian and pancreatic cancer. Additionally, future research could focus on improving the solubility and stability of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide to enhance its effectiveness in vivo.

Synthesis Methods

The synthesis of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide involves a multi-step process that starts with the reaction of 4-morpholinobenzaldehyde with ethyl 2-bromoacetate to form ethyl 2-(4-morpholinyl)-2-oxoacetate. This intermediate is then reacted with 3-nitrophenylboronic acid to form the boronate ester, which is subsequently reduced to the alcohol using sodium borohydride. The alcohol is then converted to the corresponding tosylate, which is reacted with cyclohexylamine to form the final product, N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide.

properties

IUPAC Name

N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-18(21-9-11-24-12-10-21)14-25-17-8-4-7-16(13-17)20-19(23)15-5-2-1-3-6-15/h4,7-8,13,15H,1-3,5-6,9-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCSCXYZBFJGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.